![molecular formula C11H15Br2N3 B14220121 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- CAS No. 832077-29-9](/img/structure/B14220121.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is a complex organic compound characterized by its unique structure, which includes bromine atoms, an azo group, and a methylated amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by azo coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and azo coupling processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
科学研究应用
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzenamine, 2,6-dibromo-: Shares the bromine substitution pattern but lacks the azo and methyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but with different substituents, leading to distinct chemical properties.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is unique due to its combination of bromine atoms, an azo group, and a methylated amine
属性
CAS 编号 |
832077-29-9 |
|---|---|
分子式 |
C11H15Br2N3 |
分子量 |
349.06 g/mol |
IUPAC 名称 |
2,6-dibromo-4-(tert-butyldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)16-15-7-5-8(12)10(14-4)9(13)6-7/h5-6,14H,1-4H3 |
InChI 键 |
TUJOTWIDNRMXSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)NC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
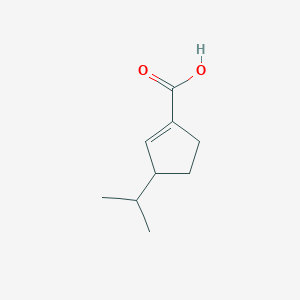
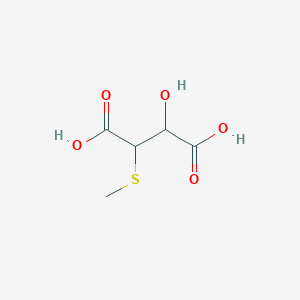
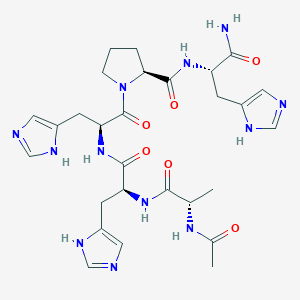

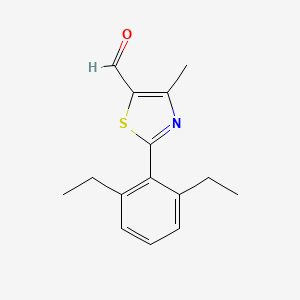
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
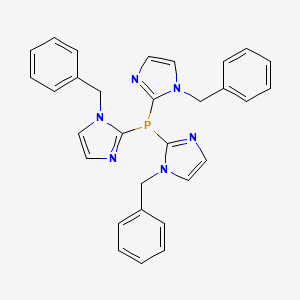
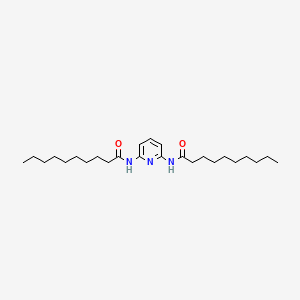
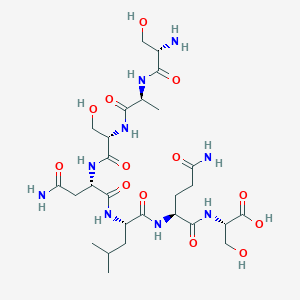
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
